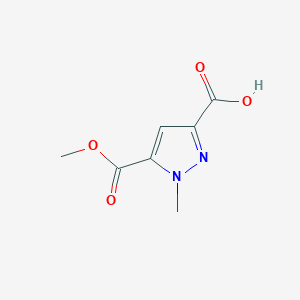

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Description

BenchChem offers high-quality 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNNEPAQHIMLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558168 | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-56-7 | |

| Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation.[1][2][3] Its unique electronic properties and synthetic versatility have propelled a multitude of pyrazole-containing compounds into clinical use and advanced materials applications.[4] This guide focuses on a particularly valuable derivative: 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. With the definitive Chemical Abstracts Service (CAS) number 117860-56-7 , this molecule offers a strategic entry point for the synthesis of complex chemical entities.[5] Its bifunctional nature, possessing both a reactive carboxylic acid and a more stable methyl ester, allows for selective chemical transformations, making it a prized building block in drug discovery and fine chemical synthesis. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications, empowering researchers to harness the full potential of this versatile intermediate.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the key physicochemical properties of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Structural and General Data

| Property | Value | Source(s) |

| CAS Number | 117860-56-7 | [5] |

| Molecular Formula | C₇H₈N₂O₄ | [5] |

| Molecular Weight | 184.15 g/mol | [5] |

| Appearance | Solid | [5] |

| Synonyms | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid 5-methyl ester, 5-Carbomethoxy-1-methylpyrazole-3-carboxylic acid | [5] |

Predicted Physicochemical Parameters

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its behavior.

| Parameter | Predicted Value | Note |

| pKa (acidic) | ~3.5-4.5 | Estimated for the carboxylic acid group. |

| LogP | ~0.5-1.5 | Indicates moderate lipophilicity. |

| Boiling Point | >300 °C | Estimated, decomposition may occur. |

| Melting Point | Not widely reported | Expected to be a crystalline solid with a defined melting point. |

Synthesis and Purification: A Strategic Approach

The synthesis of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is not explicitly detailed in a plethora of literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for related pyrazole dicarboxylic acid derivatives. The most plausible route involves the preparation of a symmetrical diester followed by selective mono-hydrolysis.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic workflow for the target molecule.

Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

The initial step involves the formation of the pyrazole-3,5-dicarboxylic acid core, followed by esterification.

2.2.1. Oxidation of 3,5-Dimethyl-1H-pyrazole

A common method for introducing carboxylic acid groups to the pyrazole ring is through the oxidation of alkyl substituents.[6]

-

Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water, heating to approximately 70 °C.

-

Slowly add potassium permanganate to the heated solution, maintaining the temperature below 90 °C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 2 and allow it to stand overnight.

-

Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration.[6]

-

2.2.2. N-Methylation and Diesterification

The resulting dicarboxylic acid can then be N-methylated and esterified. A one-pot approach is often efficient.

-

Protocol:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of methanol.

-

Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture until saturation, or add a catalytic amount of a strong acid like sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

In a separate step, or concurrently if using a methylating agent like dimethyl sulfate, introduce the methyl group at the N1 position.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it carefully.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

-

Step 2: Selective Mono-hydrolysis

The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved under carefully controlled basic conditions.[7][8][9][10]

-

Causality Behind Experimental Choices: The key to selective mono-hydrolysis lies in the principle of desymmetrization in a multiphasic system.[7][10] By using a limited amount of base in a predominantly aqueous medium with a small amount of a water-miscible organic co-solvent (like THF), the reaction can be controlled.[9][10] The initial diester has limited solubility in water. As one ester group is hydrolyzed, the resulting carboxylate anion increases the molecule's hydrophilicity, drawing it into the aqueous phase and disfavoring a second hydrolysis event on the now more water-soluble mono-acid/mono-ester.[8]

-

Self-Validating Protocol:

-

Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a minimal amount of tetrahydrofuran (THF).

-

Add a significant volume of water to create a biphasic or suspension system.

-

Cool the mixture to 0-4 °C in an ice-water bath.

-

Slowly add one equivalent of an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise with vigorous stirring.

-

Monitor the reaction progress closely using TLC or HPLC, observing the disappearance of the starting diester and the appearance of the mono-acid product.

-

Once the reaction has reached the desired conversion (typically within 1-2 hours), quench the reaction by acidifying the mixture to a pH of ~3-4 with cold, dilute hydrochloric acid.

-

Extract the product multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid makes it a versatile synthon. The differential reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is the more reactive functional group for nucleophilic attack at the carbonyl carbon.

-

Amide Bond Formation: The carboxylic acid can be readily converted to amides, which are common linkages in pharmaceuticals. This is typically achieved by activating the carboxylic acid with reagents such as:

-

Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with an amine.

-

Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Caption: Amide bond formation from the carboxylic acid.

-

Esterification: While the molecule already contains a methyl ester, the carboxylic acid can be esterified with other alcohols under standard conditions (e.g., Fischer esterification with a large excess of the alcohol and an acid catalyst).

Reactions at the Methyl Ester Moiety

The methyl ester at the 5-position is generally less reactive than the carboxylic acid. It can be hydrolyzed to the diacid under more forcing basic conditions (e.g., excess NaOH and heating). It can also undergo transesterification or amidation, although this typically requires harsher conditions than reactions at the free carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a valuable building block for the synthesis of novel drug candidates.

Role as a Bioisostere

The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability, lipophilicity, and the ability to form specific hydrogen bonds.

Potential Therapeutic Targets

While specific biological data for this exact compound is limited in the public domain, its structural motifs suggest potential for targeting various enzyme families and receptors. For instance, pyrazole-containing compounds are known inhibitors of kinases, phosphodiesterases (e.g., sildenafil), and cyclooxygenases (e.g., celecoxib).[4] The carboxylic acid and ester functionalities provide handles for creating libraries of compounds for high-throughput screening against such targets.

Caption: Drug discovery workflow utilizing the title compound.

Spectroscopic Characterization

While a publicly available, verified full dataset is scarce, the expected spectroscopic features can be predicted based on the analysis of similar structures.[11][12][13]

¹H NMR Spectroscopy

-

Pyrazole Ring Proton: A singlet is expected for the proton at the 4-position of the pyrazole ring, likely in the range of δ 7.0-7.5 ppm.[6]

-

N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group should appear around δ 3.8-4.2 ppm.

-

Methoxycarbonyl Group: A singlet for the three protons of the methyl ester will be observed, typically in the region of δ 3.7-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, generally above δ 10 ppm, and its presence may be concentration-dependent and it may exchange with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the carboxylic acid and the methyl ester are anticipated in the range of δ 160-175 ppm.

-

Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring are expected.

-

Methyl Carbons: Signals for the N-methyl and the O-methyl carbons will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 184.15 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the carboxylic acid group (-COOH), and other characteristic cleavages of the pyrazole ring.

Conclusion and Future Outlook

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a strategically important building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the differential reactivity of its functional groups offer a versatile platform for the creation of diverse molecular architectures. While the publicly available data on its specific applications and properties are somewhat limited, a logical and efficient synthetic pathway can be readily implemented. Further research into the biological activities of its derivatives is warranted and holds the promise of uncovering novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and application of this valuable heterocyclic compound.

References

-

3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. (2025). [Source Name]. [Link]

-

Bule, S. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Journal Name]. [Link]

-

Choudhary, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 1-10. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Journal Name]. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Journal Name]. [Link]

-

Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Journal Name]. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Journal Name]. [Link]

-

Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Journal Name]. [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

-

1-Methyl-1H-pyrazole-4-carboxylicacid. The Automated Topology Builder. [Link]

-

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. [Link]

-

Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

-

Highly efficient and practical monohydrolysis of symmetric diesters. [Source Name]. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. rroij.com [rroij.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 6. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 10. math-cs.gordon.edu [math-cs.gordon.edu]

- 11. mdpi.com [mdpi.com]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Structural Elucidation of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes a logic-driven, multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Beyond procedural steps, this guide delves into the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow. All protocols are grounded in authoritative sources to uphold scientific integrity.

Introduction: The Pyrazole Core and the Analytical Challenge

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse pharmacological activities.[1][2] The precise substitution pattern on the pyrazole ring dictates the molecule's biological function and chemical properties. Consequently, unambiguous structural verification is a critical step in the research and development pipeline.

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ) presents a distinct analytical puzzle.[3][4] The key challenge lies in definitively assigning the positions of the methoxycarbonyl and carboxylic acid groups at the C3 and C5 positions of the 1-methyl-1H-pyrazole core. This guide outlines a systematic approach to resolve this structural ambiguity.

Strategic Analytical Workflow

A robust structural elucidation strategy relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Strategic workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Formula

3.1. Rationale

High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. It provides the accurate mass of the molecule, which is crucial for determining the elemental composition and confirming the molecular formula.

3.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard. Set the instrument to positive or negative ion mode. Given the presence of a carboxylic acid, negative ion mode is likely to yield a strong [M-H]⁻ ion.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion or a related adduct (e.g., [M-H]⁻, [M+H]⁺, [M+Na]⁺). Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

3.3. Expected Data & Interpretation

| Ion | Calculated m/z | Observed m/z (Example) |

| [M+H]⁺ | 185.0506 | 185.0508 |

| [M+Na]⁺ | 207.0325 | 207.0327 |

| [M-H]⁻ | 183.0359 | 183.0361 |

The close agreement between the calculated and observed m/z values confirms the elemental formula of C₇H₈N₂O₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[5][6]

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1730-1710 | C=O stretch | Ester (Methoxycarbonyl) |

| ~1710-1680 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C and C=N stretches | Pyrazole Ring |

| ~1450-1350 | C-H bend | Methyl groups |

| ~1300-1000 | C-O stretch | Ester and Carboxylic Acid |

The presence of a broad O-H stretch and two distinct carbonyl (C=O) stretches is a key diagnostic feature, confirming the presence of both the carboxylic acid and the ester functionalities.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide unambiguous evidence for the connectivity of all atoms in 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid.

5.1. Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Subsequently, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse programs.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

5.2. ¹H NMR Spectroscopy: Proton Environments

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~13.0-13.5 ppm (s, 1H): The acidic proton of the carboxylic acid group. This signal is often broad.

-

~7.0-7.5 ppm (s, 1H): The lone proton on the pyrazole ring (H4).

-

~3.9-4.1 ppm (s, 3H): The methyl protons of the N-methyl group.

-

~3.8-4.0 ppm (s, 3H): The methyl protons of the methoxycarbonyl group.

-

5.3. ¹³C NMR Spectroscopy: Carbon Skeleton

-

Expected Chemical Shifts (δ):

-

~165 ppm: Carbonyl carbon of the carboxylic acid.

-

~162 ppm: Carbonyl carbon of the methoxycarbonyl group.

-

~145 ppm: Quaternary carbon of the pyrazole ring attached to the carboxylic acid (C3).

-

~140 ppm: Quaternary carbon of the pyrazole ring attached to the methoxycarbonyl group (C5).

-

~110 ppm: Protonated carbon of the pyrazole ring (C4).

-

~52 ppm: Methyl carbon of the methoxycarbonyl group.

-

~38 ppm: Methyl carbon of the N-methyl group.

-

5.4. 2D NMR Spectroscopy: Unraveling Connectivity

2D NMR experiments are essential for confirming the proposed structure by establishing through-bond correlations between nuclei.

Caption: Key HMBC and HSQC correlations for structural confirmation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. We expect to see correlations between:

-

The pyrazole ring proton (H4) and its attached carbon (C4).

-

The N-methyl protons and the N-methyl carbon.

-

The O-methyl protons and the O-methyl carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range (2-3 bond) correlations, which will definitively place the substituents.[8][9] The critical correlations to observe are:

-

A correlation between the N-methyl protons and the C5 carbon of the pyrazole ring. This confirms the position of the methyl group at N1.

-

A correlation between the pyrazole ring proton (H4) and both C3 and C5 . This confirms the position of the proton at C4.

-

A correlation between the O-methyl protons and the carbonyl carbon of the methoxycarbonyl group .

-

Crucially, a correlation between the pyrazole ring proton (H4) and the carbonyl carbon of the carboxylic acid (at C3) and the carbonyl carbon of the methoxycarbonyl group (at C5) would provide the final, unambiguous assignment.

-

Data Synthesis and Conclusion

The combination of these analytical techniques provides a multi-faceted and self-validating approach to the structural elucidation of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid.

-

HRMS confirms the elemental composition.

-

FT-IR identifies the key functional groups.

-

¹H and ¹³C NMR provide information on the chemical environments of each atom.

-

2D NMR (HSQC and HMBC) establishes the connectivity and definitively places the substituents on the pyrazole ring.

The logical progression through this workflow, where the results of each experiment corroborate and build upon the last, ensures a high degree of confidence in the final structural assignment. This systematic approach is paramount in the fields of chemical research and drug development, where structural integrity is non-negotiable.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- PubMed. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid.

- ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.

- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- CymitQuimica. (n.d.). 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.

- Anax Laboratories. (n.d.). 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

- ChemicalBook. (2025). 5-(METHOXYCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 4. 5-(METHOXYCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 117860-56-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

The Biological Versatility of Pyrazole Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2][3] When functionalized with a carboxylic acid group, this scaffold gains a crucial pharmacophoric feature that enhances its ability to interact with biological targets, leading to a vast spectrum of pharmacological activities. This guide provides an in-depth analysis of the diverse biological roles of pyrazole carboxylic acid derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. As a senior application scientist, the narrative emphasizes the mechanistic rationale behind these activities, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the practical experimental protocols used to validate their therapeutic potential.

The Pyrazole Carboxylic Acid Core: A Blueprint for Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[4] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[2] This, combined with its stable aromatic nature, allows it to serve as a bioisostere for other aromatic rings, often improving properties like metabolic stability and solubility.[2]

The addition of a carboxylic acid moiety introduces a strong hydrogen bonding group and an anionic center at physiological pH. This feature is pivotal for anchoring the molecule within the active sites of various enzymes and receptors, often mimicking the interactions of natural substrates. The inherent structural rigidity of the pyrazole ring ensures that these interacting groups are presented to the target protein in a well-defined spatial orientation, a key factor for achieving high-affinity binding. This guide will explore how medicinal chemists have leveraged these fundamental properties to develop potent and selective therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is one of the most intensely explored applications for pyrazole carboxylic acid derivatives.[1][5][6] Their success stems from the ability to target multiple hallmarks of cancer, primarily through the inhibition of key enzymes that drive cell proliferation and survival.

Mechanisms of Anticancer Action

The primary mechanism by which these derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket that can be effectively occupied by the pyrazole scaffold.

-

Kinase Inhibition: Derivatives have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3 Kinase.[1][5][7] By blocking the action of these enzymes, the compounds can halt angiogenesis, arrest the cell cycle, and induce apoptosis. For instance, certain derivatives show potent dual inhibition of EGFR and VEGFR-2, leading to superior anticancer properties.[5]

-

DNA Interaction: Some pyrazole derivatives have demonstrated the ability to bind to DNA, potentially through intercalation or groove binding, leading to DNA damage and cell death.[5]

-

Other Enzyme Targets: More recently, novel targets have been identified. For example, 1H-pyrazole-4-carboxylic acid derivatives have been optimized as highly potent inhibitors of the DNA 6mA demethylase ALKBH1, a target of interest in gastric cancer.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxylic acid core has yielded critical insights for optimizing anticancer potency.

-

Substitution Patterns: The position of the carboxylic acid is crucial; moving it from the 4-position to the 3-position of the pyrazole ring can lead to a drastic decrease in activity.[8]

-

Aryl Group Modifications: Substitutions on the phenyl rings attached to the pyrazole core significantly modulate activity. For example, a 4-bromophenyl group at the pyrazole ring was found to be highly active against MCF-7 breast cancer cells.[6]

-

Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores, such as benzothiazole, has led to potent hybrid molecules with superior activity compared to reference drugs like axitinib.[5]

Table 1: Representative Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [5] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [5] |

| 1H-Indole-3-yl-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | [1] |

| Thiazol-yl-pyrozole-carboxylic acid | BJAB (B-cell lymphoma) | Potent Activity | [9] |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 |[5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for determining the concentration at which a novel pyrazole derivative inhibits cancer cell growth by 50% (IC50). The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product; the amount of formazan is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient formazan crystal formation in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles compared to traditional NSAIDs.[10][11]

Mechanism of Anti-inflammatory Action

The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

-

Selective COX-2 Inhibition: A major goal in this field is to achieve selectivity for COX-2 (the inducible isoform at sites of inflammation) over COX-1 (the constitutive isoform responsible for gastric protection). This selectivity reduces the risk of gastrointestinal side effects.[10][12] The pyrazole scaffold is a key feature in several commercial COX-2 inhibitors.

-

Dual COX/5-LOX Inhibition: Advanced derivatives have been designed to inhibit both COX enzymes and 5-lipoxygenase (5-LOX), the enzyme responsible for producing pro-inflammatory leukotrienes. This dual-inhibition strategy offers a broader anti-inflammatory effect.[11][12]

Structure-Activity Relationship (SAR) Insights

-

Functional Groups: The incorporation of amide or ester functionalities can significantly enhance anti-inflammatory profiles.[10]

-

Alkyl Chains: Extending the length of alkyl chains on the pyrazole scaffold has been shown to lead to higher activity.[10]

-

Hybrid Scaffolds: Combining pyrazole with a thiazole ring has produced compounds with edema inhibition comparable to the powerful reference drug indomethacin.[13] The benzothiophen-2-yl pyrazole carboxylic acid scaffold has yielded derivatives with potent analgesic and anti-inflammatory activity superior to celecoxib.[12]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is the gold-standard in vivo assay for evaluating acute anti-inflammatory activity. The rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response (edema), which can be quantified and subsequently shown to be reduced by an effective anti-inflammatory drug.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving various doses of the pyrazole derivative). Fast the animals overnight before the experiment to ensure uniform drug absorption.

-

Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline reading). Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the same paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the mean paw volume at time 't' and V0 is the mean initial paw volume.

Antimicrobial Activity: A Scaffold to Combat Resistance

Pyrazole carboxylic acid derivatives exhibit a broad spectrum of activity against pathogenic bacteria and fungi, making them an important class for the development of new anti-infective agents.[14][15][16][17]

Spectrum of Activity and SAR

These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[15][18][19][20]

-

Key Substituents: The presence and position of electronegative atoms like fluorine and oxygen in substituents are crucial for regulating the strength of antifungal activity.[18]

-

Pharmacophore Analysis: Structure-activity studies have identified key electronic and geometrical features (pharmacophores) responsible for the inhibition of specific strains, which can be used to design more potent agents.[18]

-

Hybridization: Tethering the pyrazole core to other antimicrobial scaffolds, such as thiazole, has yielded hybrid molecules with excellent activity, with some showing MIC values against Gram-positive bacteria comparable to ciprofloxacin.[13]

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

| Compound Class | S. aureus | E. coli | C. albicans | Reference |

|---|---|---|---|---|

| Pyrazolylthiazole Carboxylic Acid | 6.25 | >100 | >100 | [13] |

| Pyrazole-4-carboxamide | Significant Potential | Significant Potential | Significant Potential | [15] |

| Pyrazole-3,4-dicarboxylic acid | - | - | Inhibitory Effects | [18] |

| Imidazo-pyridine Pyrazole | <1 | <1 | - |[20] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol is a fundamental, widely used method for primary screening of antimicrobial activity. The principle is straightforward: the test compound diffuses from a well through a solid agar medium seeded with a microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus at 0.5 McFarland standard).

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Include a solvent control (DMSO only) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Observation: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Other Notable Biological Activities

The versatility of the pyrazole carboxylic acid scaffold extends beyond the three major areas discussed. Brief mentions of other validated activities underscore its therapeutic potential:

-

Antimalarial Activity: Derivatives containing a free carboxylic acid group on the pyrazole ring have shown potent in vivo antimalarial activity against P. berghei and in vitro activity against chloroquine-resistant P. falciparum.[21]

-

Cannabinoid Receptor (CB1) Antagonism: Specific biarylpyrazole carboxamides have been developed as potent and selective antagonists for the CB1 receptor, serving as valuable pharmacological probes.[22]

-

Antiviral, Antidepressant, and Anti-tubercular: Numerous reviews highlight the broad-spectrum potential of these derivatives, with reports of antiviral, antidepressant, and anti-tubercular activities, among others.[14][23][24][25]

Conclusion and Future Perspectives

Pyrazole carboxylic acid and its derivatives represent a remarkably successful and enduring scaffold in medicinal chemistry. Their inherent physicochemical properties, combined with synthetic tractability, have enabled the development of compounds that modulate a wide array of biological targets with high potency and increasing selectivity. The research landscape continues to evolve, with a clear trajectory towards designing multi-target agents that can address complex diseases like cancer and inflammation through synergistic mechanisms. Furthermore, the application of this scaffold in novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting frontier. For drug development professionals, the pyrazole carboxylic acid core remains a highly valuable and validated starting point for creating the next generation of innovative therapeutics.

References

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science Publishers.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (n.d.). Wiley Online Library.

- (PDF) Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024).

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). PubMed Central.

- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2024). Drug Discovery World.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012).

- Pyrazoles as anticancer agents: Recent advances. (2020).

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.

- Structure–activity relationship summary of tested compounds. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. scilit.com [scilit.com]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]

- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the differential reactivity of its two carboxylic acid derivatives make it an invaluable scaffold for the synthesis of complex, biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this important building block, with a particular focus on its role in the development of novel therapeutics.

The pyrazole core is a privileged scaffold in drug discovery, and the specific arrangement of substituents in 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid offers medicinal chemists a powerful tool for molecular design.[2] The presence of a carboxylic acid and a methyl ester on the same pyrazole ring allows for selective functionalization, enabling the construction of diverse molecular architectures. This strategic placement of reactive sites is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis and Purification: A Multi-Step Approach

The synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a multi-step process that begins with the readily available starting material, 3,5-dimethylpyrazole. The overall synthetic strategy involves oxidation of the methyl groups, followed by esterification, N-methylation, and finally, selective mono-hydrolysis of the resulting diester.

Overall Synthesis Workflow

Caption: Synthetic pathway to the target compound.

Step 1: Oxidation of 3,5-Dimethylpyrazole

The initial step involves the oxidation of the two methyl groups of 3,5-dimethylpyrazole to carboxylic acids. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

Experimental Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70 °C.

-

Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90 °C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and allow it to stand overnight.

-

Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with distilled water.

Causality: The use of a strong oxidizing agent like KMnO₄ is necessary to convert the relatively unreactive methyl groups to carboxylic acids. The reaction is performed in water to facilitate the dissolution of the reactants and to control the reaction temperature. Acidification is crucial for the precipitation of the dicarboxylic acid product, which is less soluble in its protonated form.

Step 2: Diesterification of 1H-Pyrazole-3,5-dicarboxylic Acid

The resulting dicarboxylic acid is then converted to its corresponding dimethyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.

-

Saturate the mixture with gaseous HCl or add a catalytic amount of a strong acid like sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

After completion, cool the reaction mixture and collect the precipitated dimethyl 1H-pyrazole-3,5-dicarboxylate by filtration.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The next step is the methylation of the pyrazole ring at the N1 position. Various methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Experimental Protocol:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent like acetone.

-

Add a base, such as potassium carbonate, to the solution.

-

Add the methylating agent (e.g., 2-bromoacetonitrile, which can be conceptually replaced by a methylating agent for this synthesis) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography.

-

Once the starting material is consumed, cool the mixture, filter, and remove the solvent under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Causality: The base deprotonates the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the N-methylated product.

Step 4: Selective Mono-hydrolysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This is the most critical and nuanced step in the synthesis. The goal is to selectively hydrolyze one of the two methyl esters to a carboxylic acid. This can be achieved under carefully controlled basic conditions. A highly efficient method for selective monohydrolysis of symmetric diesters has been reported using a semi-two-phase system.[3]

Experimental Protocol:

-

Suspend dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of tetrahydrofuran (THF) and water at 0 °C.[3]

-

Slowly add one equivalent of a dilute aqueous sodium hydroxide solution with vigorous stirring.[3]

-

Monitor the reaction closely by TLC to avoid complete hydrolysis.

-

Once the desired mono-acid is the major product, acidify the reaction mixture with dilute HCl at 0 °C.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the pure 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Causality: The use of a THF-water co-solvent system at low temperatures allows for a controlled and selective hydrolysis. The rationale behind the selectivity in such systems is often attributed to the formation of aggregates where the initially formed carboxylate anion is oriented towards the aqueous phase, deactivating the second ester group towards further hydrolysis.[4] Careful control of stoichiometry (one equivalent of base) is paramount to prevent the formation of the dicarboxylic acid.

Physicochemical and Spectroscopic Properties

The accurate characterization of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is essential for its use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [5][6] |

| Molecular Weight | 184.15 g/mol | [5][6] |

| CAS Number | 117860-56-7 | [6] |

| Appearance | Solid | [5] |

| Purity | >95% | [5] |

Spectroscopic Data (Predicted and from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~4.0 ppm), the methoxy group of the ester (singlet, ~3.9 ppm), and the proton on the pyrazole ring (singlet, ~7.0-7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-170 ppm. Signals for the pyrazole ring carbons will appear in the aromatic region, and the N-methyl and O-methyl carbons will be observed in the aliphatic region.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), C=O stretching vibrations for the ester and carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The presence of two distinct carboxylic acid functionalities, one free and one esterified, allows for a range of selective chemical transformations.

Reactivity of the Carboxylic Acid Group

The free carboxylic acid at the 3-position is the more reactive site for many transformations. It can be readily converted into a variety of other functional groups:

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents such as EDC/HOBt or by conversion to an acid chloride followed by reaction with an amine.

-

Esterification: While the 5-position is already an ester, the 3-carboxylic acid can be further esterified under acidic conditions if desired.

-

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reducing agents like borane or lithium aluminum hydride, although the ester group may also be susceptible to reduction.

Reactivity of the Methoxycarbonyl Group

The methyl ester at the 5-position is generally less reactive than the free carboxylic acid. It can be:

-

Hydrolyzed: The ester can be hydrolyzed to the corresponding carboxylic acid under more forcing basic or acidic conditions than those used for the selective mono-hydrolysis.

-

Transesterification: The methyl ester can be converted to other esters by heating in the presence of a different alcohol and a catalyst.

-

Aminolysis: The ester can react with amines at elevated temperatures to form amides.

Reactivity of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylic acid and ester groups will deactivate the ring towards this type of reaction.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to be selectively functionalized at two different positions allows for the creation of complex molecules with precise three-dimensional arrangements of pharmacophoric groups.

A prominent example of the application of a similar pyrazole carboxylic acid derivative is in the synthesis of Sildenafil (Viagra™) .[1][7][8][9] While the exact intermediate used in the commercial synthesis may differ slightly, the core strategy involves the use of a 1-methyl-3-alkyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a key building block for the construction of the pyrazolo[4,3-d]pyrimidinone core of Sildenafil.[7][8][9]

Illustrative Synthetic Application: The Pyrazolo[4,3-d]pyrimidinone Core

The general strategy for the synthesis of the pyrazolo[4,3-d]pyrimidinone ring system, which is found in Sildenafil and other phosphodiesterase 5 (PDE5) inhibitors, involves the condensation of a 5-aminopyrazole-4-carboxamide derivative with a suitable cyclizing agent. The title compound, after conversion of its carboxylic acid to an amide and potential further modifications, can serve as a precursor to such key intermediates.

Caption: General synthetic route to Sildenafil analogs.

The development of novel drugs targeting a wide range of diseases continues to benefit from the availability of versatile and strategically functionalized building blocks like 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Its utility in the synthesis of complex heterocyclic systems underscores its importance in modern drug discovery.

Conclusion

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The differential reactivity of its functional groups provides a platform for the creation of a wide array of complex molecules. Its role as a key building block in the synthesis of important pharmaceutical agents, exemplified by the structural similarity to intermediates used in the synthesis of Sildenafil, highlights its significance for researchers and scientists in the field of drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for those working with this important compound.

References

-

Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Arch Pharm (Weinheim). 2007 May;340(5):236-43. [Link]

-

Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Sci Rep. 2019 May 23;9(1):7779. [Link]

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018 Oct 25;23(11):2763. [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. 2012 Oct 12;17(10):12009-20. [Link]

-

Synthesis of Sildenafil Citrate. University of Bristol. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

- US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin).

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. Semantic Scholar. [Link]

- US6051567A - Low oxygen content compositions of 1α, 25-dihydroxycholecalciferol.

- US3206501A - (paraacyloxyphenoxy)-benzoic acid derivatives.

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

-

SILDENAFIL. New Drug Approvals. [Link]

-

Abnee johnston - Patent US-280186-A. PubChem. [Link]

-

Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. [Link]

-

Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]

-

636461656.pdf. CORE. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023 Nov 7. [Link]

-

1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. ResearchGate. [Link]

-

SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA by Hanjoung Cho, M.S. A Dissertation In CHEMISTRY Submitt. [Link]

-

1 Highly efficient and practical monohydrolysis of symmetric diesters December 30, 2011 Primary Sponsor: Satomi Niwayama Associa. [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Sep;79(5):1959-68. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2023 Jul 11;28(14):5368. [Link]

Sources

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-pyrazole-3,5-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry and material science. Its rigid, planar structure and versatile functional handles make it an invaluable building block for creating complex molecular architectures with tailored biological and physical properties. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic strategies leading to this important class of molecules. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven protocols, and explore the rationale behind critical experimental choices.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 with German chemist Ludwig Knorr's landmark discovery of the condensation reaction between 1,3-dicarbonyl compounds and hydrazines.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, provided the first accessible route to the pyrazole core and laid the groundwork for over a century of heterocyclic chemistry. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]

Early work focused on the synthesis and derivatization of the basic pyrazole ring. The development of robust oxidative methods in the 20th century allowed for the conversion of simple alkyl-substituted pyrazoles, such as 3,5-dimethylpyrazole, into the corresponding dicarboxylic acids.[4] This unlocked access to the 3,5-dicarboxy substitution pattern, a critical step towards the title compounds. The subsequent development of selective N-alkylation and esterification techniques completed the synthetic puzzle, enabling the precise construction of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters and paving the way for their exploration in drug discovery and materials science.

Strategic Approaches to Synthesis

Two primary strategies dominate the synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters: a linear, multi-step approach starting from a pre-formed pyrazole, and a convergent, "one-pot" approach that builds the ring and sets the substitution pattern simultaneously.

The Linear Multi-Step Synthesis: A Robust and Controlled Pathway

This is the most common and often highest-yielding approach. It involves the sequential construction and functionalization of the pyrazole core, offering excellent control over each transformation. The pathway can be broken down into four key stages.

Caption: Mechanistic overview of the Knorr condensation to form the pyrazole core.

Stage 2: Oxidation to 1H-Pyrazole-3,5-dicarboxylic Acid

A strong oxidizing agent is required to convert the two methyl groups of 3,5-dimethylpyrazole into carboxylic acids. Potassium permanganate (KMnO₄) in a heated aqueous solution is the reagent of choice for this transformation. [4]

-

Expertise & Causality: Potassium permanganate is a powerful and cost-effective oxidant. The reaction is performed in water at elevated temperatures (70-90°C) to ensure sufficient reactivity. The choice of temperature is critical; too low, and the reaction is sluggish, too high, and there is a risk of ring degradation. The reaction produces manganese dioxide (MnO₂) as a solid byproduct, which is easily removed by filtration. Acidification of the filtrate then precipitates the desired dicarboxylic acid.

Stage 3: Diesterification

The dicarboxylic acid is converted to its corresponding diethyl or dimethyl ester via Fischer esterification. This involves refluxing the diacid in the corresponding alcohol (ethanol or methanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or by saturating the solution with hydrogen chloride (HCl) gas. [5]

-

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. This activates it for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Stage 4: N-Methylation

The final step is the selective methylation of the pyrazole ring nitrogen at the N1 position. This is a crucial step that can be accomplished using several reagents. A highly effective and reliable method involves the use of an alkylating agent like iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. [6]

-

Trustworthiness & Control: The use of K₂CO₃ provides a solid, easily handled base that is strong enough to deprotonate the pyrazole N-H but not so strong as to cause side reactions. Acetone is an ideal solvent as it readily dissolves the pyrazole ester and has a convenient boiling point for refluxing the reaction. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). This method reliably produces the desired N-methylated product.

The Convergent "One-Pot" Synthesis: An Efficient Alternative

This strategy aims to construct the final N-methylated pyrazole ester in a single step by reacting a 1,3-dicarbonyl compound that already contains the ester functionalities with methylhydrazine.

Caption: Convergent synthesis approach leading to potential regioisomers.

-

Causality and Challenges: While this approach is more atom-economical, it presents a significant challenge: regioselectivity. Because methylhydrazine is an unsymmetrical hydrazine, its reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric products. The selectivity is often poor, resulting in mixtures that are difficult to separate.

-

Field-Proven Insight: Research has shown that the choice of solvent can dramatically influence the regioselectivity of this reaction. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to significantly favor the formation of one regioisomer over the other, offering a potential solution to this classic problem. [7]

Detailed Experimental Protocols

The following protocols represent a validated, multi-step synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

-

Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water and heat to 70°C.

-

Oxidation: Slowly add 517 g (3.271 mol) of potassium permanganate to the solution via the addition funnel, ensuring the internal temperature does not exceed 90°C. The addition is exothermic and requires careful monitoring.

-

Workup: After the addition is complete and the purple color has disappeared, cool the mixture to room temperature. Filter the brown precipitate of manganese dioxide (MnO₂) through a pad of celite and wash the filter cake with water.

-

Precipitation: Combine the filtrates and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Allow the suspension to stand overnight in a cold room. Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3,5-dicarboxylic acid.